molecular formula C9H3ClF6N4S B1436356 3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine CAS No. 1823182-70-2

3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine

Cat. No. B1436356
M. Wt: 348.66 g/mol
InChI Key: VCKXYXQDNUBCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine is a chemical compound with the molecular formula C6H3ClF3NS. It has a molecular weight of 213.6 . This compound is used in the synthesis of dual MAGL and FAAH inhibitors, as well as Cytidine triphosphate synthase 1 (CTRS1) inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, C6H3ClF3NS, and its molecular weight, 213.6 . Additional physical and chemical properties are not provided in the available resources .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Novel Triazolo[4,3-a]Pyridine Derivatives: A study demonstrated a facile one-pot synthesis of novel triazolo[4,3-a]pyridine derivatives, incorporating the trifluoromethyl moiety, using microwave irradiation, showing weak antifungal activity (Yang et al., 2015).
  • Formation of Fungicide Fluazinam: The asymmetric unit of fluazinam, a fungicide, includes 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, where the compound forms dimers and chains yielding a three-dimensional network (Jeon et al., 2013).
  • Review of Pesticide Synthesis: The compound is widely used in synthesizing pesticides, as reviewed in the paper discussing the normal processes of its synthesis (Xin-xin, 2006).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • Phosphorescent Materials in OLEDs: A study on cyclometalated Ir(III) complexes, used as phosphorescent materials in OLEDs, involved theoretical calculations on complexes with this compound as the primary ligand, indicating its role in improving OLED efficiency (Guo et al., 2019).

Antioxidant and Antimicrobial Properties

  • Antioxidant and Antimicrobial Synthesis: Research on the synthesis and characterization of triazole derivatives showed their potential in antioxidant and antimicrobial applications (Bekircan et al., 2008).

Fluorescent Material Synthesis

  • Fluorophore Synthesis: The compound was used in synthesizing novel fluorinated derivatives of pyrido[1,2-a]indole fluorophores, showcasing its utility in creating materials that fluoresce green light in solutions (Moseev et al., 2020).

Pharmaceutical Synthesis

  • Synthesis of Antifungal Agents: A paper detailed the synthesis of a novel triazolo[4,3-a]pyridine compound with demonstrated antifungal activity, illustrating its pharmaceutical synthesis applications (Wang et al., 2018).

Electrophilic Substitutions and Derivative Synthesis

  • Halogen Shuffling in Pyridines: The compound undergoes neat conversions and isomerizations when treated with lithium diisopropylamide and iodine, highlighting its role in electrophilic substitutions (Mongin et al., 1998).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the available resources .

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6N4S/c10-4-1-3(8(11,12)13)2-17-5(4)21-7-18-6(19-20-7)9(14,15)16/h1-2H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKXYXQDNUBCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SC2=NNC(=N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine
Reactant of Route 2
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3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine
Reactant of Route 3
3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine
Reactant of Route 4
3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine
Reactant of Route 5
3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine
Reactant of Route 6
3-chloro-5-(trifluoromethyl)-2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)pyridine

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